![molecular formula C8H14N2O B13330196 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine](/img/structure/B13330196.png)
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an isopropyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine to form the oxazole ring. The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, imines, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amides, imines, and other heterocyclic compounds. These products can have different chemical and biological properties depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isopropyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain a five-membered ring with oxygen and nitrogen atoms but differ in their substitution patterns and biological activities.
Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with nitrogen atoms. They have different chemical properties and applications compared to oxazoles.
Thiadiazole Derivatives: These compounds contain sulfur and nitrogen atoms in the ring and have distinct chemical reactivity and biological activities.
Uniqueness
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the amine functionality provides opportunities for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(5-propan-2-yl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-5-7(3-4-9)10-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
NUBDEUIXSIANND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NO1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)

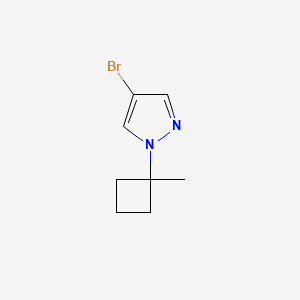

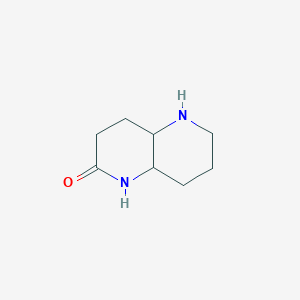
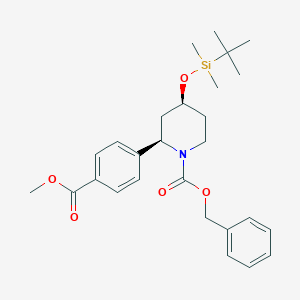
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
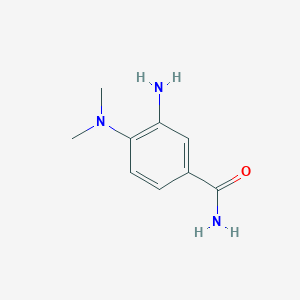
![3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
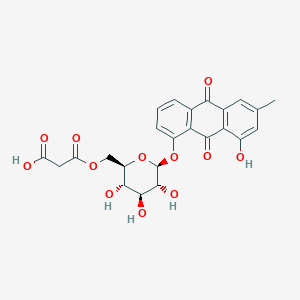

![tert-Butyl (R)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B13330191.png)
![2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester](/img/structure/B13330198.png)
